Home > Products > Screening Compounds P73950 > Vincamine teproside
Vincamine teproside - 51179-28-3

Vincamine teproside

Catalog Number: EVT-1545242
CAS Number: 51179-28-3
Molecular Formula: C31H40N6O8S
Molecular Weight: 656.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vincamine teproside is a compound derived from vincamine, which is an alkaloid extracted from the plant Vinca minor. It is primarily recognized for its potential therapeutic effects, particularly in the treatment of cognitive disorders and cerebrovascular diseases. Vincamine teproside is classified as a pseudoalkaloid due to its structural characteristics and biosynthetic origins, which differ from those of true alkaloids.

Source and Classification

Vincamine teproside originates from vincamine, a compound known for its vasodilatory properties. It belongs to the class of indole alkaloids, which are characterized by their complex structures and diverse biological activities. The classification of vincamine teproside can be further elaborated as follows:

  • Type: Pseudoalkaloid
  • Source: Derived from Vinca minor
  • Chemical Class: Indole alkaloids
Synthesis Analysis

The synthesis of vincamine teproside involves several intricate steps starting from the precursor (-)-tabersonine. The process typically includes:

  1. Catalytic Hydrogenation: The initial conversion of (-)-tabersonine into vincadifformine through hydrogenation.
  2. Oxidation: Treatment with meta-chloroperbenzoic acid (m-CPBA) and hydrochloric acid leads to the formation of hydroxyl derivatives.
  3. Rearrangement: In a basic environment, rearrangement occurs, resulting in the formation of the eburnea skeleton and subsequent generation of (+)-vincamine and its epimer.
  4. Epimerization: Sodium methoxide in methanol facilitates the epimerization of 16-epi-vincamine to (+)-vincamine.

This synthetic pathway yields approximately 50% efficiency, highlighting both the complexity and effectiveness of the method employed for producing vincamine teproside .

Molecular Structure Analysis

The molecular structure of vincamine teproside is characterized by a complex arrangement typical of indole alkaloids. Key structural features include:

  • Molecular Formula: C₁₆H₁₉N₃O₃
  • Molecular Weight: 299.34 g/mol
  • Structural Characteristics: It contains a bicyclic structure with nitrogen atoms integrated into the rings, contributing to its biological activity.

The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its purity and structural integrity .

Chemical Reactions Analysis

Vincamine teproside undergoes various chemical reactions that contribute to its pharmacological properties:

  • Hydroxylation: The introduction of hydroxyl groups enhances solubility and biological activity.
  • Epimerization: The conversion between different stereoisomers affects the compound's efficacy.
  • Oxidation-Reaction Pathways: These pathways can lead to different derivatives with varying pharmacological effects.

Understanding these reactions is crucial for optimizing synthesis methods and enhancing therapeutic applications .

Mechanism of Action

The mechanism of action for vincamine teproside primarily revolves around its ability to improve cerebral blood flow. It acts as a vasodilator, promoting increased oxygen supply to brain tissues. Key processes include:

  1. Inhibition of Phosphodiesterase: This leads to elevated levels of cyclic adenosine monophosphate (cAMP), promoting vasodilation.
  2. Neuroprotective Effects: By enhancing blood flow, it helps reduce neuronal damage in conditions like stroke or chronic cerebrovascular diseases.

Research indicates that vincamine teproside may also exhibit neuroprotective properties through antioxidant mechanisms, further supporting cognitive function .

Physical and Chemical Properties Analysis

Vincamine teproside exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature variations.

These properties significantly influence its formulation for medicinal use and its efficacy in clinical applications .

Applications

Vincamine teproside has several scientific applications, particularly in pharmacology:

  • Cognitive Enhancement: Used in treating cognitive disorders such as dementia and Alzheimer's disease.
  • Cerebral Vasodilation: Employed in managing conditions associated with reduced cerebral blood flow.
  • Neuroprotective Agent: Investigated for potential use in neurodegenerative disease therapies due to its protective effects on neuronal cells.

The ongoing research into vincamine teproside continues to reveal new therapeutic potentials, making it a compound of significant interest within the field of medicinal chemistry .

Introduction to Vincamine Teproside

Historical Context and Discovery of Vincamine Alkaloids

Vincamine alkaloids originate from Vinca minor L. (lesser periwinkle), a plant traditionally used in European folk medicine. The isolation of vincamine in the mid-20th century marked a pivotal advancement in cerebrovascular pharmacology. Initial studies in the 1960s–1970s identified vincamine’s ability to enhance cerebral blood flow, leading to its clinical use for cognitive disorders in Europe under trade names like Oxybral SR [4] [8]. Vincamine teproside emerged as a semi-synthetic derivative optimized for improved bioavailability and pharmacological activity. A landmark 1984 pharmaco-EEG study demonstrated that intravenous vincamine teproside (15 mg) significantly enhanced cerebral bioelectrical activity in patients with chronic cerebrovascular disease, evidenced by increased alpha-wave power and reduced delta/theta waves [3]. This study established its neurophysiological activity and laid the groundwork for further cerebrovascular applications.

Table 1: Key Vinca Alkaloids and Derivatives

Compound NameTypePrimary SourceNotable Features
VincamineNatural alkaloidVinca minor leavesVasodilatory, cognitive enhancement
Vincamine teprosideSemi-syntheticDerived from vincamineEnhanced bioavailability, EEG-documented effects
VinpocetineSyntheticApovincaminic acid esterAnti-inflammatory, PDE1/IKK inhibition
TabersonineBiosynthetic precursorVinca minor rootsMethylation yields vincamine derivatives

Biosynthetic Origins in Vinca minor and Structural Classification

Vincamine biosynthesis in Vinca minor involves a multi-step pathway within the monoterpene indole alkaloid (MIA) framework. Key stages include:

  • Precursor Synthesis: The methylerythritol phosphate (MEP) pathway in chloroplasts generates secologanin (terpenoid moiety), while tryptamine (indole donor) arises from tryptophan decarboxylation. Condensation by strictosidine synthase (STR) forms strictosidine, the universal MIA precursor [2].
  • Vincamine-Specific Modifications: Strictosidine undergoes deglycosylation and rearrangement to form tabersonine or vincadifformine. Tabersonine is then hydroxylated at C16 by cytochrome P450 (CYP71 family) and methylated by tabersonine 16-O-methyltransferase (16OMT) to yield key intermediates. Subsequent reductions and ring closures generate the eburnane core structure characteristic of vincamine [2] [4]. Light exposure critically upregulates late biosynthetic steps (e.g., hydroxylation and acetylation), explaining higher alkaloid concentrations in young leaves under high light [2].

Structurally, vincamine teproside belongs to the eburnane alkaloid type, characterized by a pentacyclic scaffold with a C14-carbomethoxy group and C15 ethyl substituent. Its semi-synthetic modification enhances solubility and blood-brain barrier permeability relative to native vincamine [4] [8].

Table 2: Key Enzymes in Vincamine Biosynthesis

EnzymeGene FamilyFunction in PathwayLocalization
Strictosidine synthase (STR)SGDCondenses tryptamine/secologaninVacuole
Tabersonine-16-hydroxylase (T16H)CYP71Hydroxylates tabersonine at C16Endoplasmic reticulum
16-O-methyltransferase (16OMT)SABATHMethylates 16-hydroxytabersonineCytosol
Reductase/Eburnane synthaseUncharacterizedForms vincamine’s pentacyclic coreUnknown

Pharmacological Relevance in Cerebrovascular Research

Anti-Inflammatory and Neuroprotective Mechanisms

Vincamine teproside and related derivatives (e.g., vinpocetine) exhibit potent anti-inflammatory effects by inhibiting IκB kinase (IKK). This suppression stabilizes IκBα, preventing nuclear factor-kappa B (NF-κB) translocation and downstream expression of cytokines (e.g., TNF-α, IL-6) and adhesion molecules in vascular cells [1] [6]. In microglial and endothelial cell models, this mechanism reduces neuroinflammation and oxidative stress, pivotal in ischemia-reperfusion injury and neurodegenerative conditions [1] [8].

Hemodynamic and Metabolic Effects

As a cerebral vasodilator, vincamine teproside enhances regional blood flow in gray matter, confirmed via Doppler and EEG studies [3] [8]. It modulates voltage-dependent Na⁺ channels and inhibits phosphodiesterase 1 (PDE1), elevating cyclic nucleotides (cAMP/cGMP). This dual action:

  • Augments cerebral oxygen/glucose utilization [8] [9].
  • Attenuates pathological vascular remodeling in atherosclerosis models [1].Clinical trials in vascular dementia patients demonstrated improved neuropsychological scores, including memory and perceptive-motor functions, attributed to optimized hemodynamics [5].

Emerging Research Directions

Recent studies highlight vincamine derivatives’ potential in:

  • Cardiovascular Protection: Suppressing high-fat-diet-induced aortic plaque formation via PDE1 inhibition [1].
  • Oncology: Vincamine itself shows anticancer activity by modulating ROS-NF-κB-Nrf2 pathways, though teproside-specific data remain limited [6].
  • Mitochondrial Protection: Reducing ROS-mediated mitochondrial DNA damage in stroke models through Nrf2 activation [6] [8].

Table 3: Key Pharmacological Actions of Vincamine Derivatives

MechanismMolecular TargetResearch ModelFunctional Outcome
NF-κB pathway suppressionIKK inhibition (IC₅₀ ≈17 μM)Endothelial cellsReduced TNF-α/IL-6; attenuated inflammation
Cyclic nucleotide elevationPDE1 inhibitionVascular smooth muscleVasodilation; anti-atherosclerotic effects
Na⁺ channel modulationVoltage-gated Na⁺ channelsNeuronal terminalsNeuroprotection against excitotoxicity
Antioxidant responseNrf2/ARE activationStroke-induced brain injuryMitigated oxidative damage

Properties

CAS Number

51179-28-3

Product Name

Vincamine teproside

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid;methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

Molecular Formula

C31H40N6O8S

Molecular Weight

656.8 g/mol

InChI

InChI=1S/C21H26N2O3.C10H14N4O5S/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2;1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3;6H,3-5H2,1-2H3,(H,17,18,19)/t18-,20+,21+;/m1./s1

InChI Key

HAWWZHXZSSXLFG-YAFGAGFVSA-N

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O

Synonyms

vincamine 1-(7-theophyllinyl)-3-propanesulfonate
vincamine teproside
vincamine teprosylate

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.